molecular formula C17H19N3O5 B3012634 N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 887214-52-0

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

Cat. No. B3012634
CAS RN: 887214-52-0
M. Wt: 345.355
InChI Key: GEDACEFKBMMYHI-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This ring contains four carbon atoms and one oxygen atom . The compound also contains a morpholino group, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with two of the carbon atoms connected to an oxygen atom. Additionally, it has a nitrobenzamide group, which consists of a benzene ring attached to a nitro group and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry would typically be used to analyze the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing furan rings. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Investigating the specific antibacterial mechanisms and identifying potential targets could lead to the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies involving furan derivatives help identify key structural features influencing biological activity. Researchers can modify different parts of the molecule to optimize its pharmacological properties.

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDACEFKBMMYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

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